N-(4-chlorophenyl)-N'-[2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propyl]urea
Overview
Description
N-(4-chlorophenyl)-N’-[2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propyl]urea is a synthetic organic compound characterized by the presence of a chlorophenyl group and a pyrazolylpropyl moiety linked through a urea functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-N’-[2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propyl]urea typically involves the following steps:
Formation of the Pyrazole Intermediate: The synthesis begins with the preparation of the pyrazole intermediate. This can be achieved by reacting 3-methyl-1H-pyrazole with an appropriate alkylating agent under basic conditions.
Urea Formation: The pyrazole intermediate is then reacted with 4-chloroaniline in the presence of a coupling agent such as carbonyldiimidazole (CDI) or triphosgene to form the urea linkage.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of N-(4-chlorophenyl)-N’-[2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propyl]urea may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-N’-[2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually carried out in anhydrous solvents under inert atmosphere.
Substitution: Nucleophiles like amines or thiols; reactions often require a base such as sodium hydroxide or potassium carbonate and are performed in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
N-(4-chlorophenyl)-N’-[2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propyl]urea has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: It is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules or as a component in specialty chemicals.
Mechanism of Action
The mechanism by which N-(4-chlorophenyl)-N’-[2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propyl]urea exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-N’-[2-methyl-3-(1H-pyrazol-1-yl)propyl]urea: Similar structure but lacks the methyl group on the pyrazole ring.
N-(4-chlorophenyl)-N’-[2-methyl-3-(3-methyl-1H-imidazol-1-yl)propyl]urea: Contains an imidazole ring instead of a pyrazole ring.
Uniqueness
N-(4-chlorophenyl)-N’-[2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propyl]urea is unique due to the presence of both the chlorophenyl and pyrazolylpropyl groups, which confer specific chemical and biological properties. The methyl group on the pyrazole ring can influence the compound’s reactivity and binding affinity to molecular targets, distinguishing it from similar compounds.
This detailed overview provides a comprehensive understanding of N-(4-chlorophenyl)-N’-[2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propyl]urea, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[2-methyl-3-(3-methylpyrazol-1-yl)propyl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN4O/c1-11(10-20-8-7-12(2)19-20)9-17-15(21)18-14-5-3-13(16)4-6-14/h3-8,11H,9-10H2,1-2H3,(H2,17,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNPBZODEQNLMNY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)CC(C)CNC(=O)NC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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